2-(3,3-Difluoropiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
2-(3,3-Difluoropiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluoropiperidine ring and a dioxaborolane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Difluoropiperidine Ring: The difluoropiperidine ring can be synthesized through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Group: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid or ester reacts with an aryl halide in the presence of a palladium catalyst.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the difluoropiperidine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong acids or bases, and reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic applications. Its structure suggests it might interact with specific molecular targets in the body.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(3,3-Difluoropiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropiperidin-1-yl)-N-phenylacetamide: Lacks the dioxaborolane group.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Lacks the difluoropiperidine ring.
Uniqueness
The presence of both the difluoropiperidine ring and the dioxaborolane group in 2-(3,3-Difluoropiperidin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide makes it unique compared to similar compounds. This dual functionality may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27BF2N2O3 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H27BF2N2O3/c1-17(2)18(3,4)27-20(26-17)14-6-8-15(9-7-14)23-16(25)12-24-11-5-10-19(21,22)13-24/h6-9H,5,10-13H2,1-4H3,(H,23,25) |
InChI Key |
ZWGYHRQHRGYJAD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCCC(C3)(F)F |
Origin of Product |
United States |
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